REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([NH2:11])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[C:19]([CH3:20])(=[O:21])[OH:22].[CH3:23][C:24]([O:25][C:26]([CH3:27])=[O:28])=[O:29].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[Br:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([NH:11][C:19]([CH3:20])=[O:21])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc([N+](=O)[O-])c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1cc(Br)cc([N+](=O)[O-])c1NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |